An In-depth Technical Guide to 6-Chloro-1H-indole-2-carbaldehyde
An In-depth Technical Guide to 6-Chloro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its indole scaffold, substituted with a chlorine atom and a reactive aldehyde group, makes it a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Chloro-1H-indole-2-carbaldehyde, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-Chloro-1H-indole-2-carbaldehyde is essential for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Boiling Point | 373.394 °C at 760 mmHg | [1] |
| Density | 1.431 g/cm³ | [1] |
| LogP | 2.63380 | [1] |
| Storage | 2-8°C, stored in inert gas |
Spectral Data:
Synthesis of 6-Chloro-1H-indole-2-carbaldehyde
The most common and effective method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4][5][6]
Diagram 1: Vilsmeier-Haack Synthesis Pathway
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Chloroindole
The following is a generalized experimental protocol for the formylation of 6-chloroindole to yield 6-Chloro-1H-indole-2-carbaldehyde, based on established procedures for similar indole derivatives.
Materials:
-
6-Chloroindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-chloroindole in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate. Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure 6-Chloro-1H-indole-2-carbaldehyde.
Diagram 2: Experimental Workflow for Synthesis
Biological Activity and Potential Applications
While extensive biological studies on 6-Chloro-1H-indole-2-carbaldehyde are not widely published, its structural motifs are present in compounds with significant pharmacological activities. Indole derivatives are known to interact with a variety of biological targets, and the presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
Derivatives of indole-2-carboxamide, which can be synthesized from 6-Chloro-1H-indole-2-carbaldehyde, have been identified as a promising class of antituberculosis agents.[7] Specifically, substitutions at the 4- and 6-positions of the indole ring, including chloro substitutions, have been shown to improve metabolic stability.[7]
Furthermore, various indole derivatives have been evaluated for their antiproliferative activity.[8] The indole-2-carboxamide scaffold is being explored for the development of multi-target antiproliferative agents.[8]
Given the established role of indole-based compounds as modulators of serotonin receptors, it is plausible that derivatives of 6-Chloro-1H-indole-2-carbaldehyde could exhibit activity at these targets. However, specific binding affinity studies for this compound are not currently available in the public literature.
Diagram 3: Potential Therapeutic Applications
Conclusion
6-Chloro-1H-indole-2-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. This guide has provided a summary of its known chemical and physical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, and an overview of its potential biological applications based on related structures. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are encouraged to utilize the information presented here as a foundation for their investigations into this promising molecule.
References
- 1. Page loading... [guidechem.com]
- 2. 6-CHLORO-1H-INDOLE-2-CARBALDEHYDE(53590-59-3) 1H NMR [m.chemicalbook.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
